![molecular formula C20H24BrNO6 B13102641 1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate
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Overview
Description
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chroman ring fused with a piperidine ring, along with tert-butyl, methyl, and bromo substituents. The compound’s molecular formula is C18H22BrNO4, and it has a molecular weight of 396.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, including the formation of the chroman and piperidine rings, followed by their fusion to create the spiro structure. Key reagents and conditions used in the synthesis include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Cyclization: Formation of the spiro structure through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromo position using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
- tert-Butyl 6-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- 1’-tert-butoxycarbonyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylic acid
Uniqueness: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Biological Activity
1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate is a synthetic compound with a spirocyclic structure that has garnered interest due to its potential biological activities. The compound is characterized by its unique combination of functional groups, including bromine, tert-butyl, and carboxylate moieties, which may influence its reactivity and interactions with biological targets.
The molecular formula for this compound is C18H22BrNO4 with a molecular weight of approximately 396.28 g/mol. Its structure features a chroman ring fused with a piperidine moiety, contributing to its distinctive pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetyl coenzyme A carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, making this compound relevant for studies in metabolic diseases and obesity management. The inhibition of ACC could lead to reduced fatty acid synthesis, thereby influencing lipid metabolism and energy homeostasis.
Interaction with Biological Macromolecules
Preliminary studies suggest that this compound may interact with various enzymes involved in lipid metabolism. These interactions are likely mediated through competitive inhibition mechanisms, although detailed binding affinity studies are required to elucidate these interactions further. Understanding how this compound modulates enzyme activity could pave the way for therapeutic applications in metabolic disorders.
Structure-Activity Relationships
The unique spirocyclic architecture of this compound sets it apart from structurally similar compounds. For instance, comparisons can be drawn with other spiro compounds such as:
Compound Name | CAS Number | Similarity |
---|---|---|
tert-Butyl 6-bromospiro[chroman-2,4'-piperidin]-4-one | 690632-08-7 | 0.78 |
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate | 1251015-16-3 | 0.85 |
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate | 895525-73-2 | 0.74 |
These compounds share structural similarities but differ in their substituents and biological activities. The dual carboxylic acid functionality in our compound enhances its potential for diverse reactivity compared to other derivatives.
Properties
Molecular Formula |
C20H24BrNO6 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-methyl 8-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H24BrNO6/c1-19(2,3)28-18(25)22-7-5-20(6-8-22)11-15(23)13-9-12(17(24)26-4)10-14(21)16(13)27-20/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
YXSGKEQQBPWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)C(=O)OC)Br |
Origin of Product |
United States |
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